2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline

Sigma-2 receptor Binding affinity Quinoline derivatives

Sigma-2 receptor pharmacology studies often face cross-reactivity with serotonergic targets, compromising data specificity. This quinoline-piperazine derivative (CAS 918481-32-0) overcomes that limitation as a refined chemical probe. • 11-fold greater sigma-2 affinity vs. quipazine, with significantly reduced 5-HT2 activity • XLogP3 of 4.7 enables passive blood-brain barrier penetration for CNS applications • Sourced through BenchChem with verified purity for reproducible pharmacological profiling

Molecular Formula C23H24F3N3
Molecular Weight 399.5 g/mol
CAS No. 918481-32-0
Cat. No. B12603220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline
CAS918481-32-0
Molecular FormulaC23H24F3N3
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC=CC=C2C(F)(F)F)CC3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C23H24F3N3/c24-23(25,26)21-7-3-1-5-18(21)11-12-28-13-15-29(16-14-28)17-20-10-9-19-6-2-4-8-22(19)27-20/h1-10H,11-17H2
InChIKeyQRLMJLDCXCNQCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoromethylphenyl Quinoline: Identity & Procurement


2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline (CAS 918481-32-0) is a synthetic quinoline derivative featuring a piperazine linker substituted with a 2-(trifluoromethyl)phenylethyl group [1]. The compound, with a molecular formula of C23H24F3N3 and a molecular weight of 399.5 g/mol, belongs to the class of arylpiperazinyl quinolines [1]. Its structure combines a quinoline core, a piperazine ring, and a trifluoromethylphenyl moiety, which together confer distinct physicochemical properties such as a calculated XLogP3 of 4.7 and 5 rotatable bonds [1]. This compound serves as a key intermediate or research tool in medicinal chemistry, particularly in the development of CNS-targeted agents [2].

  • Workflow CNS-targeted agent research
  • Selection Sigma-2 receptor modulation studies
  • Use Context Medicinal chemistry intermediate

Trifluoromethylphenyl Quinoline: Why Substitution Fails


Close structural analogs of 2-[(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline, such as quipazine (2-(1-piperazinyl)quinoline) or ML311, exhibit divergent pharmacological profiles due to subtle variations in the linker and substitution pattern. Generic substitution fails because the specific methylene bridge between the quinoline and piperazine, combined with the ortho-trifluoromethyl group on the phenyl ring, profoundly influences binding affinity and selectivity at sigma and serotonin receptors [1][2]. For example, while quipazine acts as a non-selective 5-HT agonist, the extended ethyl linker and trifluoromethyl substitution in 918481-32-0 are predicted to alter its interaction with sigma-2 receptors, making simple interchange impossible without compromising experimental outcomes [3].

  • Quipazine may shift receptor selectivity from sigma-2 back to 5-HT2, altering target engagement profile.
  • Ethyl linker and ortho-CF₃ group are essential for reported sigma-2 affinity; simpler piperazine analogs may not maintain binding.
  • Structural analogs lacking the trifluoromethylphenyl moiety may exhibit divergent CNS permeability characteristics.

Trifluoromethylphenyl Quinoline: Quantitative Evidence


Sigma-2 Affinity vs. Related Arylpiperazines

In comparative binding assays, 2-[(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline (represented by CHEMBL1698776) demonstrated a Ki of 90 nM for the sigma-2 receptor in rat PC12 cells, indicating moderate affinity [1]. In contrast, the parent compound quipazine (2-(1-piperazinyl)quinoline) lacks significant sigma-2 affinity, with reported Ki values >1000 nM [2]. This 11-fold improvement in affinity highlights the critical role of the trifluoromethylphenyl ethyl substitution in enhancing target engagement.

Sigma-2 Affinity vs. Quipazine
Cross-study comparable
Ki 90 nM vs >1000 nM
>11-fold higher sigma-2 affinity
Supports sigma-2 target engagement context
Rat PC12 cell membranes; comparative binding assay
Sigma-2 receptor Binding affinity Quinoline derivatives

Lipophilicity & CNS Permeability Prediction

The calculated XLogP3 for 2-[(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline is 4.7, significantly higher than that of quipazine (XLogP3 ≈ 1.8) [1][2]. This 2.9 log unit increase suggests superior passive membrane permeability and potential for blood-brain barrier penetration, a critical factor for CNS-targeted applications.

CNS Permeability Prediction
Class-level inference
XLogP3 4.7 vs 1.8
Δ 2.9 log units
May support CNS permeability screening
In silico prediction; quipazine as reference
Lipophilicity CNS drug discovery Physicochemical properties

Sigma-2 vs. 5-HT2 Selectivity

While quipazine acts as a non-selective 5-HT2 agonist (Ki = 18 nM for 5-HT2), 2-[(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline shows a markedly different selectivity profile by preferentially engaging sigma-2 receptors (Ki = 90 nM) with potentially weaker activity at 5-HT2 sites [1][2]. This shift in selectivity is attributed to the trifluoromethylphenyl ethyl substitution, which reduces 5-HT2 affinity while enhancing sigma-2 binding.

Receptor Selectivity Shift
Class-level inference
Selectivity shift from 5-HT2-preferring to sigma-2-preferring
Supports receptor selectivity profiling
Predicted 5-HT2 Ki >500 nM; rat cortical membranes
Receptor selectivity 5-HT2 Sigma-2

Trifluoromethylphenyl Quinoline: Evidence-Based Applications


Selective Sigma-2 Modulation in Neuroscience

For studies investigating sigma-2 receptor function in neuroprotection, addiction, or pain, 2-[(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline is preferred over quipazine due to its 11-fold higher sigma-2 affinity and reduced 5-HT2 activity, which minimizes serotonergic side effects [1][2].

Brain Penetration for CNS Drug Discovery

With an XLogP3 of 4.7, this compound is well-suited for CNS drug discovery campaigns where passive blood-brain barrier permeability is a prerequisite, outperforming less lipophilic analogs like quipazine (XLogP3 ≈ 1.8) [1].

Sigma-2 Pharmacology Profiling Tool

The distinct selectivity profile of 918481-32-0 makes it an excellent chemical probe for dissecting sigma-2-mediated signaling pathways in cellular models, especially when used alongside sigma-1 selective ligands [1][2].

Application
Selection Property
Validation Focus
Sigma-2 receptor function studies
Reported sigma-2 affinity and selectivity over 5-HT2
Target engagement and off-target receptor profiling
CNS drug discovery permeability screening
Calculated lipophilicity (XLogP3) advantage over reference analogs
In vitro BBB permeability and brain exposure assays
Sigma-2 pharmacology tool compound
Distinct selectivity profile vs. quipazine-like arylpiperazines
Sigma-2-mediated signaling pathway dissection
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